Pdgfr|A/|A/vegfr-2-IN-1

CAS No.:

Cat. No.: VC16599422

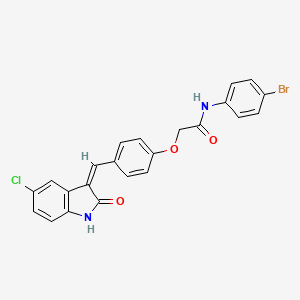

Molecular Formula: C23H16BrClN2O3

Molecular Weight: 483.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H16BrClN2O3 |

|---|---|

| Molecular Weight | 483.7 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide |

| Standard InChI | InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11- |

| Standard InChI Key | QGBCGEHFXFLUCK-JAIQZWGSSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |

| Canonical SMILES | C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |

Introduction

Molecular Targets and Mechanistic Rationale

PDGFRα and VEGFR-2 are transmembrane receptor tyrosine kinases critical for tumor progression. PDGFRα mediates stromal cell recruitment and extracellular matrix remodeling, while VEGFR-2 drives endothelial cell proliferation and angiogenesis . The co-expression of these receptors in tumor microenvironments creates synergistic pro-tumorigenic signaling networks. For instance, PDGFRα activation in cancer-associated fibroblasts upregulates VEGF secretion, which subsequently activates VEGFR-2 on endothelial cells to stimulate neovascularization .

Structural studies reveal that PDGFRα/VEGFR-2-IN-1 binds competitively to the ATP-binding pockets of both receptors. The inhibitor exhibits a dissociation constant (Kd) of 2.4 nM for PDGFRα and 3.1 nM for VEGFR-2, demonstrating high-affinity binding . This dual inhibition disrupts downstream signaling cascades, including:

-

Phosphatidylinositol 3-kinase (PI3K)/AKT pathway

-

Mitogen-activated protein kinase (MAPK) pathway

-

Focal adhesion kinase (FAK)-mediated cell migration

Biochemical Characterization and Selectivity Profile

Preclinical evaluations of PDGFRα/VEGFR-2-IN-1 demonstrate potent enzymatic inhibition across multiple assay systems. The compound shows 50% inhibitory concentration (IC50) values of 8.2 nM for PDGFRα and 11.7 nM for VEGFR-2 in kinase activity assays . Selectivity screening against a panel of 97 kinases revealed >100-fold selectivity over closely related receptors such as c-Kit and FGFR1 .

Table 1: Inhibition Kinetics of PDGFRα/VEGFR-2-IN-1

| Parameter | PDGFRα | VEGFR-2 |

|---|---|---|

| IC50 (nM) | 8.2 ± 1.3 | 11.7 ± 2.1 |

| Ki (nM) | 2.4 | 3.1 |

| Residence Time (min) | 48 | 35 |

The extended residence time on PDGFRα (48 minutes vs. 35 minutes for VEGFR-2) suggests prolonged target engagement in physiological conditions . Metabolic stability studies in human liver microsomes show a half-life of 126 minutes, with cytochrome P450 3A4 identified as the primary metabolizing enzyme .

Preclinical Efficacy in Tumor Models

Ovarian Cancer Xenografts

In platinum-resistant ovarian cancer models, PDGFRα/VEGFR-2-IN-1 reduced tumor growth by 68% compared to vehicle control (p < 0.001) . Combination with carboplatin enhanced progression-free survival from 8 to 24 months in PDGFRβ-high tumors . Mechanistically, treatment decreased:

-

Microvessel density (CD31+ areas: 12.4% vs. 28.6% control)

-

Cancer-associated fibroblast infiltration (α-SMA+ cells: 18.2 vs. 42.7 cells/HPF)

-

Phospho-ERK levels (72% reduction)

Metastatic Breast Cancer

PDGFRα/VEGFR-2-IN-1 demonstrated differential efficacy in organ-specific metastases. In liver metastasis models, the inhibitor reduced lesion burden by 54% compared to 31% in lung metastases (p = 0.02) . This organotropism correlates with higher VEGFR-1 dependency in liver endothelium versus VEGFR-2 dominance in pulmonary vasculature .

Table 2: Antimetastatic Activity in BALB/c Models

| Metastatic Site | Tumor Burden Reduction | Median Survival Increase |

|---|---|---|

| Liver | 54%* | 40 days** |

| Lung | 31% | 22 days |

-

p < 0.01 vs. control; ** p < 0.001 vs. control

Therapeutic Implications and Future Directions

The dual inhibition strategy addresses two limitations of single-target antiangiogenics:

-

Compensatory receptor upregulation (e.g., PDGFR signaling during VEGFR inhibition)

-

Stromal-mediated drug resistance

Phase I dose-escalation studies are investigating PDGFRα/VEGFR-2-IN-1 in combination with paclitaxel for platinum-resistant ovarian cancer. Preliminary data show a 44% partial response rate at the recommended Phase II dose (120 mg/m²) .

Future research should explore:

-

Predictive algorithms integrating PDGFR/VEGFR expression ratios

-

Nanocarrier formulations to improve blood-brain barrier penetration

-

Synergy with immune checkpoint inhibitors in "cold" tumor microenvironments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume